molecular formula C8H4Br2ClFO B1446332 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide CAS No. 1807121-36-3

2'-Bromo-4'-chloro-5'-fluorophenacyl bromide

Cat. No. B1446332
M. Wt: 330.37 g/mol
InChI Key: CDOJWEOJEKHKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4'-chloro-5'-fluorophenacyl bromide (2-BCFPB) is a widely used synthetic reagent in organic chemistry. It is a brominated aromatic compound with a phenacyl group and a fluorine atom in the para position of the phenyl ring. 2-BCFPB is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various polymers and in the preparation of organometallic compounds.

Scientific Research Applications

2'-Bromo-4'-chloro-5'-fluorophenacyl bromide is used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including the anti-inflammatory drug naproxen and the anti-cancer drug 5-fluorouracil. It has also been used in the synthesis of agrochemicals, such as the insecticide imidacloprid. In addition, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide has been used in the synthesis of polymers, such as polyethylene and polystyrene.

Mechanism Of Action

2'-Bromo-4'-chloro-5'-fluorophenacyl bromide is an aromatic compound that can undergo a variety of reactions. It can react with nucleophiles, such as amines and alcohols, to form brominated products. It can also react with electrophiles, such as halogens, to form brominated products. In addition, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide can undergo a Diels-Alder reaction with a variety of dienophiles, such as cyclopentadiene, to form polycyclic products.

Biochemical And Physiological Effects

2'-Bromo-4'-chloro-5'-fluorophenacyl bromide is a synthetic reagent and is not expected to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not expected to accumulate in the environment.

Advantages And Limitations For Lab Experiments

2'-Bromo-4'-chloro-5'-fluorophenacyl bromide has several advantages for use in organic synthesis. It is relatively inexpensive and readily available, and it is a mild reagent that can be used in a variety of reactions. However, it is not a particularly powerful reagent, and it is not suitable for use in highly acidic or basic conditions.

Future Directions

In the future, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide may be used in the synthesis of new pharmaceuticals and agrochemicals. It may also be used in the synthesis of new polymers and in the preparation of new organometallic compounds. Additionally, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide may be used in the synthesis of new catalysts and in the development of new reactions. Finally, 2'-Bromo-4'-chloro-5'-fluorophenacyl bromide may be used in the development of new analytical methods and as a probe for studying the structure and reactivity of organic molecules.

properties

IUPAC Name

2-bromo-1-(2-bromo-4-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJWEOJEKHKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-4'-chloro-5'-fluorophenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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